N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide
Description
N,N-Dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a piperazine-carbonylic moiety and a tetrahydropyrazolo[1,5-a]pyridine scaffold. This compound’s design integrates multiple pharmacophoric elements:
- Benzenesulfonamide: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, kinases) due to hydrogen-bonding and polar interactions .
- Piperazine linker: Enhances solubility and conformational flexibility, aiding in target binding .
- Tetrahydropyrazolo[1,5-a]pyridine: A nitrogen-rich heterocycle contributing to π-π stacking and hydrophobic interactions, often seen in bioactive molecules targeting GPCRs or kinases .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-23(2)31(29,30)18-8-6-16(7-9-18)20(27)24-11-13-25(14-12-24)21(28)19-15-17-5-3-4-10-26(17)22-19/h6-9,15H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCWODSCAOKVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antileishmanial Activity
One of the prominent applications of compounds similar to N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is their use against leishmaniasis. Leishmaniasis is a parasitic disease caused by parasites of the genus Leishmania, which poses significant health risks in endemic regions. Research has shown that derivatives of benzenesulfonamides exhibit promising activity against Leishmania infantum and Leishmania amazonensis, with some compounds demonstrating efficacy comparable to existing treatments like pentamidine but with reduced cytotoxicity .
Table 1: Antileishmanial Activity of Benzenesulfonamide Derivatives
| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |
|---|---|---|
| Compound 3b | 0.059 | 0.070 |
| Compound 3e | 0.065 | 0.072 |
This data indicates that modifications to the sulfonamide structure can enhance antileishmanial properties while minimizing toxicity to human cells.
Anticancer Potential
The sulfonamide moiety is also investigated for its anticancer properties. Recent studies have focused on designing hybrid molecules that combine sulfonamide structures with other pharmacophores to target cancer cells more effectively. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing significant promise as potential anticancer agents .
Table 2: Cytotoxicity of Novel Sulfonamide Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
These findings suggest that the structural diversity afforded by compounds like this compound may lead to the discovery of effective anticancer therapies.
Mechanistic Insights
The mechanism of action for compounds containing the pyrazolo-piperazine framework often involves interference with specific biological pathways crucial for parasite survival or cancer cell proliferation. Molecular modeling studies indicate that these compounds can effectively bind to target proteins within these organisms or cells, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Pyrazolo[3,4-d]pyrimidine derivatives () exhibit broader kinase inhibition profiles compared to pyrazolo[1,5-a]pyridine analogs, likely due to increased planarity and π-stacking capability .
Substituent Effects :
- The N,N-dimethyl sulfonamide group in the target may enhance metabolic stability and lipophilicity versus simpler sulfonamides (e.g., ’s methyl sulfonamide) .
- Trifluoromethyl groups (e.g., 332856-53-8) improve membrane permeability and bioavailability compared to the target’s unsubstituted pyridine ring .
Research Findings and Hypotheses
- Bioactivity Predictions : Based on analogs like 332856-53-8 (), the target may exhibit activity against serotonin or dopamine receptors due to its pyrazolo-pyridine core .
- Synthetic Challenges : The tetrahydropyrazolo[1,5-a]pyridine scaffold requires multi-step synthesis, as seen in related compounds (), with yields often below 60% due to steric hindrance .
- ADME Properties : The dimethyl sulfonamide and piperazine groups likely confer moderate water solubility (logP ~2.5–3.5) and oral bioavailability, comparable to ’s sulfonamide derivatives .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for constructing the benzenesulfonamide and tetrahydropyrazolo[1,5-a]pyridine moieties in this compound?
- Methodology :
- The benzenesulfonamide core can be synthesized via condensation of sulfanilamide with activated carbonyl intermediates under basic conditions, as demonstrated in chalcone-based sulfonamide syntheses .
- The tetrahydropyrazolo[1,5-a]pyridine scaffold is typically built through cyclization reactions, such as the Ugi-azide condensation, which allows incorporation of heterocyclic diversity (e.g., tetrazole derivatives) .
- Piperazine linkage is achieved via coupling reagents (e.g., EDCI/HOBt) to connect the sulfonamide and pyrazolo-pyridine units, with purification using silica gel chromatography .
Q. Which spectroscopic techniques are essential for verifying the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Critical for confirming proton environments and carbon frameworks, especially distinguishing between piperazine and pyrazolo-pyridine resonances .
- LCMS/HRMS : Validates molecular weight and detects impurities; discrepancies between calculated and observed masses may indicate byproducts .
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the piperazine and tetrahydropyrazolo-pyridine units?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalysis : Use of Pd-based catalysts (e.g., Pd(OAc)₂) in coupling reactions improves efficiency, as shown in analogous piperazine-carbonyl syntheses .
- Temperature Control : Stepwise heating (e.g., 40°C for activation, followed by 80°C for completion) balances reactivity and thermal degradation .
Q. What strategies resolve contradictions between crystallographic (XRPD) and spectroscopic (NMR) data during polymorph characterization?
- Methodology :
- Multi-Technique Validation : Combine XRPD (to assess crystallinity) with solid-state NMR (to probe local bonding environments) .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., melting points or desolvation events) that may explain spectral inconsistencies .
- Computational Modeling : Density Functional Theory (DFT) simulations correlate experimental NMR shifts with predicted crystal packing .
Q. How does the compound’s sulfonamide group influence its binding affinity to enzymatic targets, and how can this be computationally modeled?
- Methodology :
- Docking Studies : Tools like AutoDock Vina predict interactions between the sulfonamide’s sulfonyl group and active-site residues (e.g., hydrogen bonding with serine or lysine) .
- MD Simulations : Assess dynamic stability of ligand-receptor complexes; parameters like RMSD >2 Å indicate poor binding .
- Limitations : Over-reliance on static crystal structures may miss conformational flexibility; experimental validation (e.g., SPR or ITC) is critical .
Q. What in vitro assays are most effective for evaluating metabolic stability, and how do structural modifications alter pharmacokinetic profiles?
- Methodology :
- Hepatic Microsome Assays : Incubate with liver microsomes (human/rat) to measure clearance rates; LC-MS quantifies parent compound degradation .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify metabolic liabilities; substitutions on the pyridine ring often reduce CYP affinity .
- LogP Adjustments : Introducing hydrophilic groups (e.g., hydroxyethyl on piperazine) improves aqueous solubility but may reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
